1-allyl-1H-tetrazol-5-amine
Overview
Description
1-allyl-1H-tetrazol-5-amine is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is part of the tetrazole family, which is known for its high nitrogen content and stability. Tetrazoles have significant applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-allyl-1H-tetrazol-5-amine can be synthesized through several methods. One common approach involves the treatment of primary amines with orthocarboxylic acid ester and sodium azide. This reaction typically employs metallic triflates or imidazolium ionic liquids as catalysts . Another method involves the 1,3-dipolar cycloaddition of nitriles using sodium azide or trimethylsilyl azide in the presence of catalysts such as aluminum chloride, boron trifluoride etherate, or zinc oxide .
Industrial Production Methods
Industrial production of this compound often utilizes environmentally friendly solid catalysts to minimize toxic waste. Nanocrystalline metal oxides, such as nickel oxide nanoparticles, have been employed as efficient catalysts for the synthesis of tetrazoles. These catalysts offer high surface area and catalytic activity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-allyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: Alkylation and acylation reactions are common, where the tetrazole ring can be substituted with different alkyl or acyl groups.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with nitriles or other unsaturated compounds to form new heterocyclic structures.
Oxidation and Reduction Reactions: Tetrazoles are generally stable to oxidation and reduction, but specific conditions can lead to the formation of different oxidation states.
Common Reagents and Conditions
Alkylation: Alkyl halides are commonly used in the presence of a base or catalyst.
Cycloaddition: Sodium azide or trimethylsilyl azide in the presence of a catalyst such as aluminum chloride or boron trifluoride etherate.
Oxidation/Reduction: Various oxidizing or reducing agents can be employed depending on the desired product.
Major Products Formed
Substituted Tetrazoles: Alkylation or acylation leads to the formation of substituted tetrazoles.
Heterocyclic Compounds: Cycloaddition reactions result in the formation of new heterocyclic structures.
Scientific Research Applications
1-allyl-1H-tetrazol-5-amine has diverse applications in scientific research:
Medicinal Chemistry: Tetrazoles are used as bioisosteres for carboxylic acids in drug design, offering improved pharmacokinetic profiles and metabolic stability.
Materials Science: Tetrazole derivatives are used in the development of high-energy materials and propellants due to their high nitrogen content.
Agriculture: Tetrazoles are employed as agrochemicals for their pesticidal and herbicidal properties.
Mechanism of Action
The mechanism of action of 1-allyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Tetrazoles can inhibit enzymes such as cytochrome P450, which is crucial for their antifungal and antibacterial activities.
Cell Wall Synthesis: In antibacterial applications, tetrazoles prevent the synthesis of bacterial cell walls, leading to cell lysis.
DNA Interaction: Some tetrazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-allyl-1H-tetrazol-5-amine can be compared with other similar compounds in the tetrazole family:
1H-tetrazol-5-amine: Lacks the allyl group, leading to different reactivity and applications.
5-substituted 1H-tetrazoles: Various substituents can alter the compound’s biological activity and stability.
Tetrazolo[1,5-a][1,3,5]triazin-7(3H)-ones: These compounds have a fused ring system, offering unique properties for specific applications.
Properties
IUPAC Name |
1-prop-2-enyltetrazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c1-2-3-9-4(5)6-7-8-9/h2H,1,3H2,(H2,5,6,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJSEAKSAQSPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996492 | |
Record name | 1-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74999-22-7 | |
Record name | NSC141012 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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